Cas no 921806-11-3 (N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide)

N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
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- N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide
- N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
- Benzenesulfonamide, N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-
- F2237-0003
- 921806-11-3
- N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- AB00678128-01
- AKOS024630174
-
- インチ: 1S/C18H17N3O3S/c22-18-12-11-17(15-7-3-1-4-8-15)20-21(18)14-13-19-25(23,24)16-9-5-2-6-10-16/h1-12,19H,13-14H2
- InChIKey: XOTPCYMKXNSEGA-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCCN2N=C(C3=CC=CC=C3)C=CC2=O)(=O)=O)=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 355.09906259g/mol
- どういたいしつりょう: 355.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 624
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 548.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 10.60±0.40(Predicted)
N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2237-0003-4mg |
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |
921806-11-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2237-0003-20mg |
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |
921806-11-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2237-0003-5mg |
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |
921806-11-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2237-0003-40mg |
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |
921806-11-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2237-0003-20μmol |
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |
921806-11-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2237-0003-15mg |
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |
921806-11-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2237-0003-30mg |
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |
921806-11-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2237-0003-100mg |
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |
921806-11-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2237-0003-1mg |
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |
921806-11-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2237-0003-10mg |
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |
921806-11-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamideに関する追加情報
Introduction to N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide (CAS No. 921806-11-3)
N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide is a pharmaceutical compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 921806-11-3, belongs to a class of molecules that exhibit promising characteristics for further development in therapeutic applications. The detailed exploration of its chemical structure, synthesis methods, and biological significance provides a comprehensive understanding of its potential role in modern drug discovery.
The molecular structure of N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide features a dihydropyridazine core, which is a well-known scaffold in medicinal chemistry for its ability to interact with various biological targets. The presence of a benzenesulfonamide moiety further enhances its potential bioactivity by contributing to hydrogen bonding and dipole interactions with biological receptors. This combination of structural elements makes it an intriguing candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological properties of dihydropyridazine derivatives due to their reported activities in various disease models. Studies have shown that compounds containing this scaffold can exhibit anti-inflammatory, antioxidant, and even anticancer properties. The specific arrangement of atoms in N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide may contribute to its unique interaction profiles with biological targets, making it a valuable subject for further research.
The synthesis of N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include the formation of the dihydropyridazine ring followed by the introduction of the benzenesulfonamide group. Advanced synthetic techniques such as catalytic hydrogenation and sulfonylation reactions are often employed to achieve the desired product with minimal side reactions. The efficiency of these synthetic routes is crucial for scalability and cost-effectiveness in pharmaceutical production.
One of the most compelling aspects of N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide is its potential application in addressing unmet medical needs. Current research suggests that this compound may have therapeutic benefits in conditions such as neurodegenerative diseases, where its ability to modulate inflammatory pathways could be particularly valuable. Additionally, its structural features may allow it to interact with enzymes or receptors involved in metabolic disorders, offering a new avenue for treatment development.
Evaluation of the pharmacokinetic properties of N-2-(6-oxyphenoxy)-N-methyl-N'-[(E)-(4-fluorobenzylidene)]benzamidine is essential for understanding its behavior within biological systems. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) will provide critical insights into how this compound performs in vivo. These studies often involve preclinical models where the compound is tested for its bioavailability, toxicity profiles, and potential interactions with other drugs. Such information is vital for determining the feasibility of moving this compound into clinical trials and eventually into therapeutic use.
The role of computational chemistry and molecular modeling has become increasingly important in the early stages of drug discovery. By utilizing advanced algorithms and software tools, researchers can predict how N2-(E)-(4-fluorobenzylideneamino)-N-methylbenzamidine might interact with biological targets without conducting extensive experimental trials. This approach not only saves time but also reduces costs associated with traditional research methods. Furthermore, it allows for the rapid screening of numerous compounds to identify those with the highest potential for success.
As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that can effectively target specific pathways. The case of N-(4-fluorophenyl)-N'-methyl-N''-(4-pyridinylmethylene)benzamidine exemplifies how structural modifications can lead to enhanced bioactivity. By fine-tuning the chemical properties of this compound, researchers aim to develop drugs that are more potent and selective while minimizing side effects.
The future prospects for N-(4-fluorophenyl)-N'-methyl-N''-(4-pyridinylmethylene)benzamidine are promising, given the growing demand for innovative therapeutic solutions. As more data becomes available on its pharmacological properties and potential applications, it may emerge as a key player in addressing various health challenges. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing this research from laboratory settings to clinical practice.
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